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Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

Cat. No.: S530858

Core Mechanism of Action

The antifungal activity is achieved through a two-step process: prodrug activation and targeted enzyme

inhibition.
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Diagram of Isavuconazonium Sulfate Activation and Antifungal Mechanism

¢ Prodrug Activation: Isavuconazonium sulfate is a water-soluble prodrug designed for improved
intravenous formulation. Upon administration, it is rapidly converted to the active moiety,
isavuconazole, by plasma esterases via enzymatic hydrolysis [1] [2].

e Target Inhibition: The active metabolite, isavuconazole, potently inhibits the fungal cytochrome
P450-dependent enzyme lanosterol 14a-demethylase (CYP51) [3] [1]. This enzyme is essential for
converting lanosterol to ergosterol.

¢ Cellular Consequences: Inhibition of CYP51 leads to a dual cytotoxic effect: (1) depletion of
ergosterol, an essential component for fungal cell membrane structure and function; and (2)
accumulation of toxic methylated sterol precursors [1]. This disrupts membrane integrity, increases
permeability, and causes leakage of intracellular contents, ultimately leading to fungal cell death [3]
[1]. The drug's structure includes a side arm that optimally orients the molecule in the binding pocket
of the fungal CYP5L1 protein, contributing to its broad-spectrum activity [3].
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Pharmacokinetic Profile and Biopharmaceutical
Properties

Understanding the absorption, distribution, and metabolism of isavuconazole is critical for application in

drug development.

Table 1: Key Pharmacokinetic Parameters of Isavuconazole in Humans [3] [2]

Value /
Parameter o Note
Characterization

Bioavailability ~98% Comparable for both oral and IV routes [3].

Protein Binding ~98% High, predominantly to albumin [3].

Time to Cmax (Oral) 2-3 hours After a single oral dose [2].

Volume of Large Extensive tissue distribution to lungs, liver, brain, etc.
Distribution (3] [4].

Metabolism Hepatic (CYP3A4) Isavuconazole is a substrate and moderate inhibitor

of CYP3A4 [3].
Elimination Half-life = 56-104 hours Long half-life supports once-daily dosing [4].
Biopharmaceutical Classification System (BCS) Considerations: The prodrug, isavuconazonium sulfate,
is highly soluble across the physiological pH range and is classified as a BCS Class III substance (High

Solubility, Low Permeability) [2]. In contrast, the active drug, isavuconazole, exhibits low solubility but

high permeability, characteristic of a BCS Class II substance [2].

Supporting Experimental Data and Protocols

Evidence for the efficacy of isavuconazole is supported by in vitro studies and well-defined in vivo models.

Table 2: In Vitro Activity of Isavuconazole (Minimum Inhibitory Concentrations, MIC) [3]
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. MIC50 MIC90 -
Fungal Organism Key Findings
(mglL) (mglL)

Candida spp. <0.5 <20 Activity comparable to voriconazole and
amphotericin B [3].

Aspergillus spp. - 1.0 yg/mL  Active against A. terreus (often amphotericin B
resistant) [3].

Mucorales - - More isolates were potentially susceptible to
isavuconazole than to posaconazole [3].

Cryptococcus 0.015 - - MIC range from tested isolates [3].

neoformans 0.125

Protocol: Efficacy in a Rabbit Model of Invasive Pulmonary
Aspergillosis

A study detailed in [5] provides a robust experimental model for evaluating isavuconazole efficacy.

1. Animal Model and Immunosuppression

¢ Subjects: Female New Zealand White rabbits.

¢ Neutropenia Induction: Immunosuppression was achieved and maintained with intravenous
cytarabine (525 mg/mz for 5 days) and methylprednisolone (5 mg/kg/day on days 1-2) to ensure
persistent neutropenia (<100 neutrophils/ul) [5].

2. Infection and Treatment

¢ Inoculation: Rabbits received an endotracheal inoculation of Aspergillus fumigatus conidia under
anesthesia [5].
¢ Drug Administration: Treatment began 24 hours post-inoculation.
o Formulation: The prodrug (isavuconazonium sulfate) was dissolved in sterile water mixed
with 5% dextrose for oral administration [5].
o Dosing: A loading dose of isavuconazole 90 mg/kg was followed by once-daily maintenance
doses of 20, 40, or 60 mg/kg/day for 12 days [5].

3. Outcome Measures Antifungal efficacy was assessed using a comprehensive panel of endpoints [5]:

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7712939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7712939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7712939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7712939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862472/
https://www.smolecule.com/products/s530858?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862472/
https://www.smolecule.com/products/s530858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Survival: Prolonged in all treatment groups compared to untreated controls.

¢ Residual Fungal Burden: Measured as log CFU/gram of lung tissue; significant, dose-dependent
reduction was seen in the 40 and 60 mg/kg/day groups.

¢ Pulmonary Injury: Assessed via lung weight and pulmonary infarct scores; significantly reduced in
higher-dose groups.

e Serum Biomarkers: Galactomannan indices and (1 - 3)-f3-d-glucan levels were significantly lower in
treated animals.

Resistance and Drug Interactions

¢ Cross-Resistance: Cross-resistance with other triazoles is common, which can be a clinical limitation
[3] [6]. Resistance mechanisms include amino acid substitutions in the CYP51A gene and
overexpression of efflux pumps [3].

e Drug-Drug Interactions: As a moderate inhibitor of CYP3A4, isavuconazole can increase the plasma
concentrations of concomitant drugs that are metabolized by this pathway, such as sirolimus,
tacrolimus, and cyclosporine [3]. Therapeutic monitoring of these drugs is recommended when co-
administered. Strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) should be
avoided as they can significantly alter isavuconazole levels [3].

This technical overview summarizes the core mechanistic and pharmacological profile of isavuconazonium
sulfate. As research continues, further studies will refine its role in prophylaxis and address evolving

resistance patterns.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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